molecular formula C22H28N2O4 B15017352 Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate

Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate

Cat. No.: B15017352
M. Wt: 384.5 g/mol
InChI Key: BAYXEUGGWRMYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate is an organic compound with the molecular formula C24H46N4O6. It is a mono-constituent substance that belongs to the class of carbamates. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate typically involves the reaction of hexane-1,6-diylbiscarbamate with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate stands out due to its specific chemical structure, which imparts unique properties such as stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(2-methylphenyl) N-[6-[(2-methylphenoxy)carbonylamino]hexyl]carbamate

InChI

InChI=1S/C22H28N2O4/c1-17-11-5-7-13-19(17)27-21(25)23-15-9-3-4-10-16-24-22(26)28-20-14-8-6-12-18(20)2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

BAYXEUGGWRMYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.